molecular formula C8H11N3O B13808221 (Benzylamino)urea CAS No. 6635-48-9

(Benzylamino)urea

Cat. No.: B13808221
CAS No.: 6635-48-9
M. Wt: 165.19 g/mol
InChI Key: YEPJSQACJGPJLA-UHFFFAOYSA-N
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Description

(Benzylamino)urea is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a benzylamino group attached to the urea moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Benzylamino)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of benzylamine to potassium isocyanate in water, which is a mild and efficient method . This reaction does not require organic co-solvents and can be performed under ambient conditions, making it environmentally friendly and suitable for large-scale production.

Another method involves the reaction of benzylamine with carbamoyl chloride, which can be generated by the reaction of the corresponding amine with phosgene . This method, however, is less environmentally friendly due to the use of phosgene.

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The nucleophilic addition of benzylamine to potassium isocyanate in water is favored due to its simplicity and high yield . This method allows for the production of this compound in large volumes with high chemical purity.

Chemical Reactions Analysis

Types of Reactions

(Benzylamino)urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo substitution reactions where the benzylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Benzylamino)urea is unique due to its specific benzylamino group, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in multiple fields.

Properties

CAS No.

6635-48-9

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(benzylamino)urea

InChI

InChI=1S/C8H11N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12)

InChI Key

YEPJSQACJGPJLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNNC(=O)N

Origin of Product

United States

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